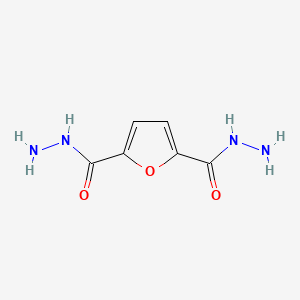

呋喃-2,5-二甲酸腙

描述

Furan-2,5-dicarbohydrazide is a chemical compound with the molecular weight of 184.15 . It is also known as 2,5-furandicarbohydrazide . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

The synthesis of furan-2,5-dicarbohydrazide involves the reaction of 2,5-furandicarboxylic acid dimethyl ester with 85% hydroxylamine hydrate . The mixture is refluxed at 80℃ overnight, with alcohol, and dried to obtain the product .Molecular Structure Analysis

The structure of furan-2,5-dicarbohydrazide was confirmed using single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis . It has been used to synthesize Ag(I)-based metal complex ([Ag(FDCA)ClO4]n, ECP-1) with a graphene-like structure .Chemical Reactions Analysis

Furan-2,5-dicarbohydrazide has been used in the synthesis of Ag(I)-based metal complex ([Ag(FDCA)ClO4]n, ECP-1) with a graphene-like structure . This complex exhibits excellent explosion performance and initiation ability .Physical And Chemical Properties Analysis

Furan-2,5-dicarbohydrazide is a solid substance . More detailed physical and chemical properties are not available in the retrieved resources.科学研究应用

Lowering Friction Sensitivity in Explosives

Furan-2,5-dicarbohydrazide has been utilized in the design and synthesis of a ligand for an Ag(I)-based metal complex with a graphene-like structure. This structure is significant in the field of energetic materials as it helps to reduce friction sensitivity, which is a critical factor in the safety and handling of primary explosives .

Nematicide in Agriculture

In agriculture, furan derivatives like furfural have been used as nematicides. While not directly mentioning Furan-2,5-dicarbohydrazide, this application within the furan family indicates potential agricultural uses for this compound as well .

Petroleum Refining Industry

Furfural, another furan derivative, has found application as a liquid/liquid extractant for removing aromatics from diesel fuels to improve ignition properties. This suggests that Furan-2,5-dicarbohydrazide could also be explored for similar applications in the petroleum industry .

Green Chemistry for Functional Materials

Furan-2,5-dicarboxylic acid is considered a top platform molecule promising for producing functional materials via green chemistry. As a related compound, Furan-2,5-dicarbohydrazide may also contribute to the development of sustainable materials .

Antibacterial Medicinal Chemistry

The realm of medicinal chemistry has seen furan derivatives take on a special position due to their antibacterial properties. The inclusion of the furan nucleus is an essential synthetic technique in searching for new drugs, which could include applications for Furan-2,5-dicarbohydrazide .

Production of Pharmaceuticals and Agrochemicals

Furan is used to produce various products including pharmaceuticals and agrochemicals. As a furan derivative, Furan-2,5-dicarbohydrazide may have applications in these industries for creating new compounds with beneficial properties .

安全和危害

Furan-2,5-dicarbohydrazide is potentially dangerous . It is recommended to take necessary protective measures before approaching this compound, including using specified experimental clothes, gloves, masks, and baffles . All operations must be carried out in a fume hood . It is also advised to avoid dust formation, ingestion, and inhalation .

未来方向

Furan-2,5-dicarbohydrazide has been used in the synthesis of Ag(I)-based metal complex with a graphene-like structure . This complex exhibits excellent explosion performance and initiation ability, but also shows a low friction sensitivity . This unique structure enriches research on lowering the mechanical sensitivity of primary explosives .

作用机制

Target of Action

Furan-2,5-dicarbohydrazide (FDCA) is a compound that has been studied in the field of energetic materials It’s known that fdca and its ag(i)-based metal complex have been used to construct a graphene-like structure .

Mode of Action

The mode of action of FDCA involves the creation of a multilayer graphene structure . This structure is characterized by weak interactions between layers and strong interactions between atoms within layers . When the structure encounters friction, it slips between layers, reducing heat conduction efficiency and hindering the generation of hot spots .

Biochemical Pathways

The compound’s ability to form a graphene-like structure suggests it may influence pathways related to heat conduction and friction sensitivity .

Result of Action

The result of FDCA’s action is a reduction in friction sensitivity . The compound’s Ag(I)-based metal complex, referred to as ECP-1, exhibits excellent explosion performance and initiation ability . Interestingly, ECP-1 also shows a low friction sensitivity, which contrasts with its sensitive impact sensitivity .

Action Environment

The action of FDCA can be influenced by environmental factors. For instance, the formation of the graphene-like structure and the resulting reduction in friction sensitivity occur when the compound encounters friction . .

Its known mode of action and the resulting effects, however, provide a promising avenue for reducing the friction sensitivity of energetic compounds .

属性

IUPAC Name |

furan-2,5-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c7-9-5(11)3-1-2-4(13-3)6(12)10-8/h1-2H,7-8H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOBCGXDNBUEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180730 | |

| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26095-97-6 | |

| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAN-2,5-DICARBOXYLIC ACID, DIHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XI426Z9GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

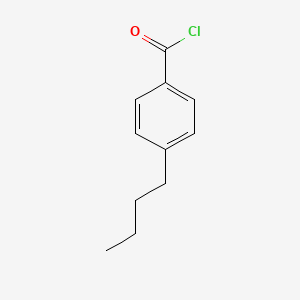

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Furan-2,5-dicarbohydrazide contribute to the properties of energetic materials?

A1: Furan-2,5-dicarbohydrazide acts as a ligand in the creation of metal-organic complexes, which can exhibit energetic properties. [, ] The presence of hydrazide groups (-CONHNH2) in FDCA allows it to coordinate with metal ions, forming stable structures. [] The specific arrangement and interactions within these complexes influence their sensitivity to stimuli like impact and friction, as well as their explosive power.

Q2: Can you elaborate on the structure-activity relationship of Furan-2,5-dicarbohydrazide in energetic materials?

A2: The structure of FDCA plays a crucial role in its coordination ability and the resulting properties of the energetic complexes. The furan ring provides rigidity and planarity to the molecule, while the two carbohydrazide groups at the 2 and 5 positions offer multiple coordination sites for metal ions. [, ] This arrangement facilitates the formation of extended networks and influences the packing density of the resulting complexes, ultimately affecting their sensitivity and explosive performance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)

![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)